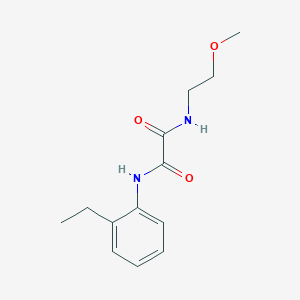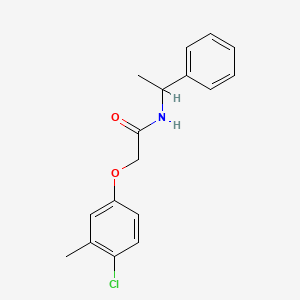![molecular formula C18H19ClN2O3 B3948827 N-(4-chloro-3-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B3948827.png)
N-(4-chloro-3-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Vue d'ensemble
Description
N-(4-chloro-3-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, also known as CMEP, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of NMDA receptor antagonists and is known to have potential therapeutic applications for various neurological disorders.
Mécanisme D'action
N-(4-chloro-3-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide acts as a competitive antagonist of the NMDA receptor, which is a glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, this compound reduces the influx of calcium ions into the neuron, which can lead to excitotoxicity and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chloro-3-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide in lab experiments is its high potency and selectivity for the NMDA receptor. However, one limitation is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on N-(4-chloro-3-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, including investigating its potential as a treatment for other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of this compound for in vivo administration. Finally, there is a need for more studies on the long-term effects of this compound on neuronal function and behavior.
Conclusion:
In conclusion, this compound has shown significant potential as a therapeutic agent for various neurological disorders. Its mechanism of action as an NMDA receptor antagonist has been extensively studied, and it has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound that could lead to its development as a novel treatment for neurological disorders.
Applications De Recherche Scientifique
N-(4-chloro-3-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as stroke, epilepsy, and neuropathic pain. It has been shown to have neuroprotective effects by reducing excitotoxicity and oxidative stress. This compound also has potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
N'-(4-chloro-3-methylphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-11-14(5-8-16(12)19)21-18(23)17(22)20-10-9-13-3-6-15(24-2)7-4-13/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPFCWPIKOFMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methylphenyl)-4-[(2-hydroxyethyl)amino]-3-nitrobenzamide](/img/structure/B3948748.png)
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-4-(2-thienyl)butanamide](/img/structure/B3948761.png)

![ethyl {1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}acetate](/img/structure/B3948805.png)
![N-1-naphthyl-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3948808.png)



![N-(3,4-difluorophenyl)-N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3948840.png)
![N-(4-tert-butylphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3948841.png)

![4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride](/img/structure/B3948854.png)
![ethyl 1-({5-[(3-acetylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B3948858.png)
![2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-2-methylpropyl]acetamide](/img/structure/B3948864.png)